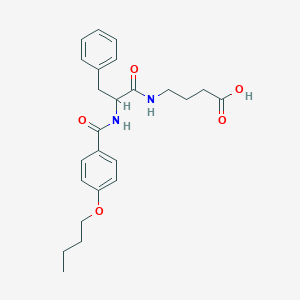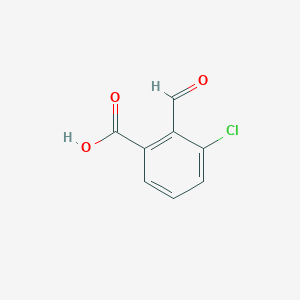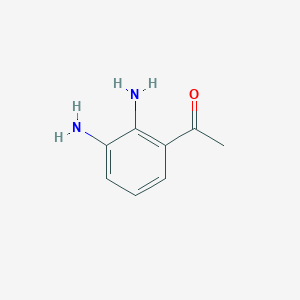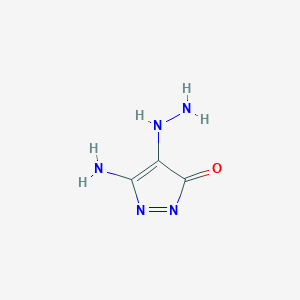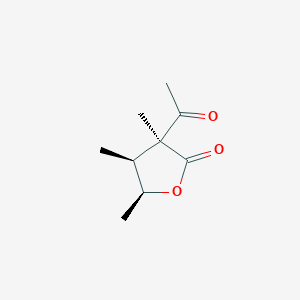
2-Amino-2-(3-chlorophenyl)ethanol
Overview
Description
2-Amino-2-(3-chlorophenyl)ethanol, also known as 3-Chloro-2-aminoethanol, is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of ethanol, with a chlorine atom attached to the nitrogen atom of the ethanol molecule. 3-Chloro-2-aminoethanol is a colorless liquid with a sweet odor, and is soluble in water and alcohol. It is used as a reagent in organic synthesis and has been studied for its potential use in drug development and biochemistry.
Scientific Research Applications
Pharmaceutical Intermediate : It is a key intermediate in the synthesis of β-adrenoceptor receptor (β-AR) agonists, which are significant in the treatment of various conditions. This application is explored through the asymmetric reduction of related compounds using microbial cells for efficient preparation (Ni, Zhang, & Sun, 2012).
Chiral Intermediate Synthesis : It serves as a chiral intermediate for L-cloprenaline, used in asthma symptom relief. Studies have shown effective asymmetric reduction processes in microbial cultures to produce these intermediates with high yield and enantiomeric excess (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Antimicrobial and Antifungal Applications : Certain derivatives have shown antimicrobial and antifungal activities, indicating potential use in developing new therapeutic agents (Pant, Sharma, & Pant, 2008).
Chemotherapy Drug Synthesis : It's an intermediate in the synthesis of polo-like kinase 1 inhibitors, which are a new class of chemotherapeutic drugs. Research in this area includes the scale-up and intensification of bioproduction for these intermediates (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).
Synthesis of Chiral Alcohols : The compound is used in the synthesis of various optically active amino alcohols, which have broad applications in pharmaceuticals (Xu, Zhu, Liu, He, Geng, & Zhang, 2010).
Cancer Research : Some derivatives have been explored for their potential as anticancer agents, including the induction of apoptosis and down-regulation of specific cancer cell proteins (Wu, Zhu, Gu, Zhang, Teraishi, Davis, Jacob, & Fang, 2004).
Analytical Applications : The compound and its derivatives have been subjects of various analytical studies, including high-performance liquid chromatographic analysis, which is crucial for understanding its pharmacokinetics and metabolism (Lin, Nnane, Damani, Tse, Kadaba, & Chow, 1998).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHAXFWWGYXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-63-3 | |
| Record name | β-Amino-3-chlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179811-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)



